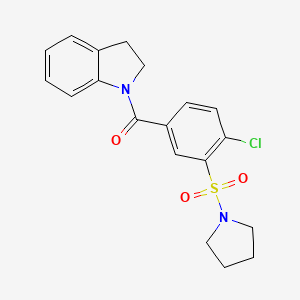

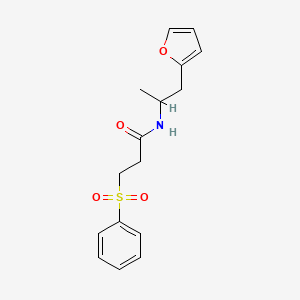

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide, also known as FPS-ZM1, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological processes such as inflammation, pain, and immune response. FPS-ZM1 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.

Applications De Recherche Scientifique

Synthesis of Furans and Cyclopentenones

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide and its related compounds play a crucial role in the synthesis of furans and cyclopentenones. A study highlighted the use of 2,3‐Dibromo‐1‐(Phenylsulfonyl)‐1‐Propene as a versatile reagent for such syntheses, producing compounds like 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one. This process involves the intermediates 1-(phenylsulfonyl)-1,2-propadiene and 2,3-dibromo-1-(phenylsulfonyl)-1-propene, indicating the compound's pivotal role in organic syntheses, particularly in the addition and annulation to CC, cycloaddition, and oxidation processes (Watterson et al., 2003).

Preparation of 2,4-Disubstituted Furans

Another research application demonstrates the preparation of 2,4-disubstituted furans using 2,3-dibromo-1-phenylsulfonyl-1-propene (DBP) with 1,3-diketones under basic conditions. The process showcases how the selectivity of the furan-forming step is influenced by the steric demand of the substituents, further elaborated by reactions with sulfonyl carbanions. This methodology was utilized in synthesizing compounds like rabdoketone A and naturally occurring nematotoxic furoic acid, showcasing the compound's utility in creating structurally diverse and biologically relevant furan derivatives (Haines et al., 2011).

Synthesis of 5-Alkyl-2(5H)-furanones

In a related chemical synthesis strategy, N-phenyl-3-(phenylsulfonyl)propanamide was treated with butyllithium to afford a dianion, which was then reacted with aldehydes and ketones to produce γ-hydroxy amides. These were subsequently converted into 5-alkyl-2(5H)-furanones, highlighting the role of N-monosubstituted-3-(phenylsulfonyl)propanamides as convenient reagents for this synthesis. The process allowed for the preparation of optically active furanones, showcasing the compound's versatility in facilitating the synthesis of valuable organic molecules (Tanaka et al., 1984).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDEBUBEYVTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)